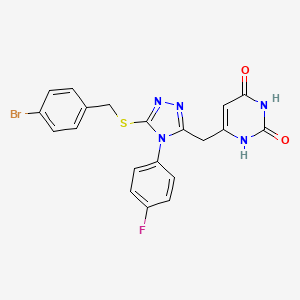![molecular formula C16H13F2NO4S B2501393 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid CAS No. 790263-46-6](/img/structure/B2501393.png)
2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid is a complex organic molecule that likely contains a benzoic acid moiety, which is known to play a role in stress tolerance in plants . The molecule also appears to have a difluoromethoxy group attached to a phenyl ring, which is a characteristic of certain pharmaceutical agents. The presence of a carbamoyl group suggests potential biological activity, as carbamoyl moieties are often found in drugs and prodrugs. The sulfanyl group indicates the presence of sulfur, which could be involved in redox reactions or serve as a point of attachment for other molecules.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the carbamoyl linkage and the introduction of the difluoromethoxy group. While the provided papers do not directly describe the synthesis of this exact compound, they do offer insights into related chemical reactions. For example, the oxidation of 2-mercaptobenzoic acid to form disulfanyl derivatives is a reaction that could be relevant to the synthesis of the sulfanyl group in the target compound . Additionally, the use of sulfoxide reagents for the generation of benzyl carbanion equivalents could be a useful strategy in forming the carbon-sulfur bonds present in the compound .
Molecular Structure Analysis
The molecular structure of the compound would likely be confirmed using spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as mass spectrometry. Single-crystal X-ray analysis could provide definitive structural information, including the arrangement of the molecule in three dimensions . The presence of functional groups such as carbamoyl and difluoromethoxy would influence the overall geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
The benzoic acid moiety within the compound could participate in various chemical reactions, including esterification and amide formation . The sulfanyl group could be involved in redox reactions or serve as a nucleophile in substitution reactions . The difluoromethoxy group could affect the reactivity of the phenyl ring, potentially activating it towards electrophilic aromatic substitution. The electrochemical behavior of related azo compounds suggests that the compound could undergo redox reactions, possibly involving tautomerization or cleavage of certain bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The benzoic acid portion is likely to impart some degree of acidity to the molecule, affecting its solubility and ionization . The difluoromethoxy group could confer additional stability to the molecule and affect its lipophilicity, which is important for its potential biological activity. The carbamoyl group could also influence the molecule's hydrogen bonding capacity and solubility in water. The presence of sulfur could introduce additional complexity to the molecule's reactivity and interactions with other chemical species .
Aplicaciones Científicas De Investigación
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals containing perfluoroalkyl moieties are used in numerous industrial and commercial applications. They are potential precursors to perfluoroalkyl acid (PFAA) and can degrade into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment. This review focuses on the environmental biodegradability of these compounds, including microbial degradation pathways, half-lives of precursors, defluorination potential, and novel degradation intermediates and products. It also addresses the knowledge gaps and suggests directions for future biodegradation studies, environmental monitoring, and ecotoxicological assessment of perfluoroalkyl and polyfluoroalkyl chemicals (Liu & Avendaño, 2013).
Benzoic Acid in Gut Function Regulation
Benzoic acid, commonly used as an antibacterial and antifungal preservative in foods and feeds, can improve growth and health by promoting gut functions. This includes enhancing digestion, absorption, barrier functions, enzyme activity, redox status, immunity, and microbiota. However, excessive administration may damage gut health. Despite these known effects, the mechanisms by which benzoic acid influences certain intestinal physiological functions are not well understood (Mao et al., 2019).
Propiedades
IUPAC Name |
2-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO4S/c17-16(18)23-12-7-3-2-6-11(12)19-14(20)9-24-13-8-4-1-5-10(13)15(21)22/h1-8,16H,9H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVDZLVOLLYFER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC=C2OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-Propan-2-yl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501310.png)
![Tert-butyl (8R)-8-amino-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2501311.png)


![Ethyl 3-(4-methylphenyl)-5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2501317.png)


![N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B2501325.png)
![7-(tert-butyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501326.png)

![N-(3-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2501328.png)


